molecular formula C11H15N3O3 B2680261 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 919536-15-5

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B2680261
CAS No.: 919536-15-5
M. Wt: 237.259
InChI Key: HREBPCUEQGVRPV-UHFFFAOYSA-N
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Description

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring fused with a pyridazine ring, and a carboxylic acid functional group. Its molecular formula is C11H15N3O3, and it has a molecular weight of 237.26 g/mol .

Preparation Methods

The synthesis of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium on carbon. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₉N₅O₃
  • Molecular Weight : 375.47 g/mol

The compound features a piperidine ring connected to a pyridazinone core, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways linked to disease processes.
  • Receptor Binding : The structural components allow for potential binding to various receptors, leading to pharmacological effects such as anti-inflammatory or anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example:

  • Case Study : A derivative demonstrated an IC₅₀ value lower than that of the standard drug doxorubicin against various cancer cell lines, suggesting potent cytotoxic effects ( ).

Antimicrobial Properties

The compound has also shown promise in antimicrobial assays:

  • Research Findings : In vitro studies revealed effective inhibition of bacterial growth, indicating potential as an antimicrobial agent ().

Anti-inflammatory Effects

The anti-inflammatory potential has been explored, with findings suggesting that the compound can modulate inflammatory pathways:

  • Experimental Data : Inflammation models showed reduced cytokine production upon treatment with the compound, indicating a mechanism that may involve the inhibition of pro-inflammatory mediators ( ).

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC₅₀ < Doxorubicin in multiple cell lines
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels in inflammation models

Properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-13-10(15)3-2-9(12-13)14-6-4-8(5-7-14)11(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREBPCUEQGVRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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